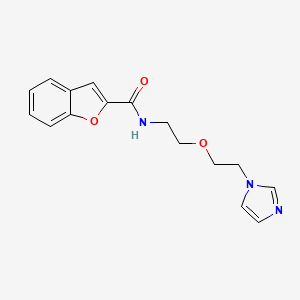
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide is a complex organic compound that features both imidazole and benzofuran moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while benzofuran is a fused ring system consisting of a benzene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzofuran-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(2-(1H-imidazol-1-yl)ethoxy)ethylamine to form the desired carboxamide.
Preparation of Benzofuran-2-carboxylic Acid: This can be synthesized via the cyclization of 2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst.
Formation of Acid Chloride: Benzofuran-2-carboxylic acid is treated with thionyl chloride to form benzofuran-2-carbonyl chloride.
Amidation Reaction: The acid chloride is then reacted with 2-(2-(1H-imidazol-1-yl)ethoxy)ethylamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced under mild conditions to modify the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield N-oxides, while substitution reactions on the benzofuran ring could introduce various functional groups.
Scientific Research Applications
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzofuran moiety might interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide: Lacks the ethoxy group, which might affect its solubility and reactivity.
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide, which could alter its biological activity.
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzothiophene-2-carboxamide: Contains a benzothiophene ring instead of benzofuran, which might affect its electronic properties.
Uniqueness
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide is unique due to the presence of both imidazole and benzofuran moieties, which confer distinct chemical and biological properties. The ethoxy linker provides flexibility and potential for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(15-11-13-3-1-2-4-14(13)22-15)18-6-9-21-10-8-19-7-5-17-12-19/h1-5,7,11-12H,6,8-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVQXOLQOPUJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCOCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628868.png)
![n-Phenyl-n-(4-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2628869.png)
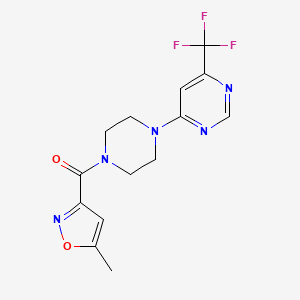
![ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate](/img/structure/B2628871.png)
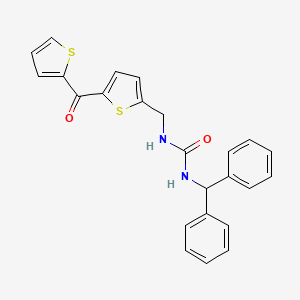
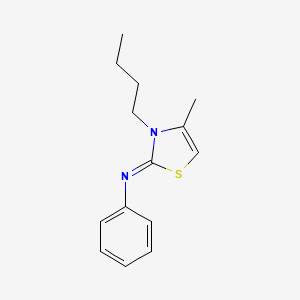
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2628880.png)

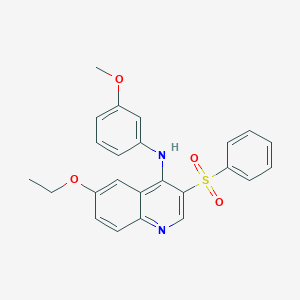
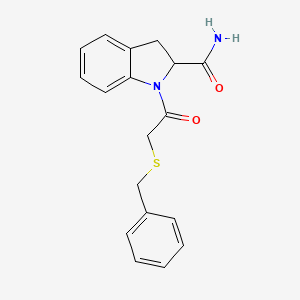
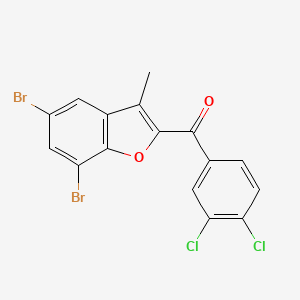
![Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B2628887.png)
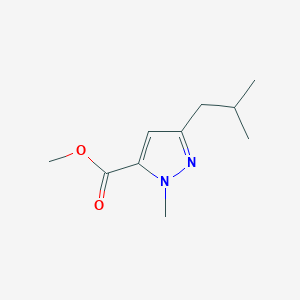
![2-{3-Methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl}acetamide](/img/structure/B2628891.png)
